

# Application Notes and Protocols: STOCK2S-26016 Solubility in Ethanol

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## Compound of Interest

Compound Name: STOCK2S-26016

Cat. No.: B1683317

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## Abstract

**STOCK2S-26016** is a potent inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of ion transport and blood pressure.<sup>[1][2][3]</sup> Its utility in preclinical research necessitates a clear understanding of its physicochemical properties, particularly its solubility, for the preparation of stock solutions and experimental dosing. This document provides detailed information on the solubility of **STOCK2S-26016** in ethanol, protocols for its dissolution and quantification, and an overview of its mechanism of action within the WNK signaling cascade.

## Chemical and Physical Properties

**STOCK2S-26016**, with the chemical name 7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine, is a small molecule inhibitor targeting the WNK signaling pathway.<sup>[2]</sup> Key properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	333.38 g/mol	[1][2]
Formula	C20H19N3O2	[1][2]
CAS Number	332922-63-1	[1][2]
Purity	≥98%	[1][2]
Appearance	Solid	
Storage	Store at -20°C	[1][2][3]

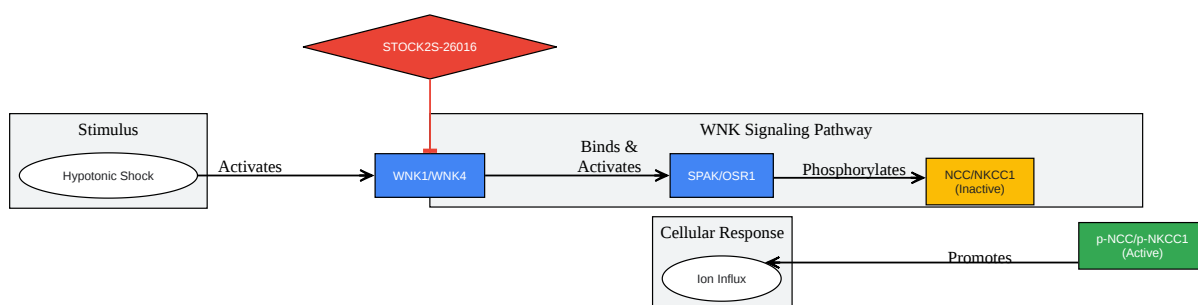
## Solubility Data

**STOCK2S-26016** exhibits good solubility in ethanol, making it a suitable solvent for the preparation of stock solutions for in vitro and in vivo studies. The solubility data in ethanol and a common alternative, DMSO, are presented below for comparison.

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Reference
Ethanol	50 mM	16.67 mg/mL	[1][2]
DMSO	100 mM	33.34 mg/mL	[1][2]

## Mechanism of Action: WNK Signaling Pathway

**STOCK2S-26016** functions by inhibiting the interaction between WNK kinases (WNK1 and WNK4) and the SPS1-related proline/alanine-rich kinase (SPAK).[1][4] This interaction is crucial for the phosphorylation and subsequent activation of downstream ion cotransporters, such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][2] By disrupting the WNK-SPAK complex, **STOCK2S-26016** effectively reduces the phosphorylation of these cotransporters, thereby inhibiting ion influx and influencing cellular processes like cell migration and invasion, as well as physiological parameters like blood pressure.[1][4]



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Caption: WNK signaling pathway and the inhibitory action of **STOCK2S-26016**.

## Experimental Protocols

### Preparation of a 50 mM STOCK2S-26016 Stock Solution in Ethanol

This protocol describes the preparation of a 50 mM stock solution of **STOCK2S-26016** in ethanol.

Materials:

- **STOCK2S-26016** (solid)
- Anhydrous ethanol (200 proof)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

- Pipettors and sterile tips

Procedure:

- Calculate the required mass: To prepare 1 mL of a 50 mM stock solution, the required mass of **STOCK2S-26016** is calculated as follows:
  - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
  - $\text{Mass (mg)} = 50 \text{ mmol/L} \times 0.001 \text{ L} \times 333.38 \text{ g/mol} \times 1000 \text{ mg/g} = 16.67 \text{ mg}$
- Weighing: Accurately weigh 16.67 mg of **STOCK2S-26016** and transfer it to a sterile vial.
- Dissolution: Add 1 mL of anhydrous ethanol to the vial containing **STOCK2S-26016**.
- Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[\[3\]](#)
- Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[\[3\]](#)

## Protocol for Determining the Solubility of **STOCK2S-26016** in Ethanol (Shake-Flask Method)

This protocol outlines a standardized method for experimentally verifying the solubility of **STOCK2S-26016** in ethanol.[\[5\]](#)

Materials:

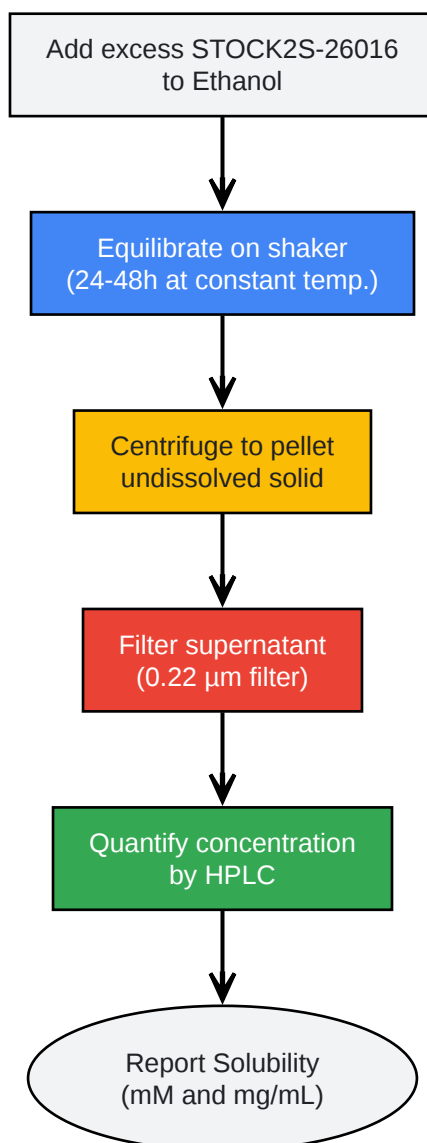
- **STOCK2S-26016** (solid)
- Anhydrous ethanol
- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge

- Syringe filters (e.g., 0.22  $\mu$ m PTFE)
- High-Performance Liquid Chromatography (HPLC) system
- Volumetric flasks and pipettes

#### Procedure:

- Preparation of Supersaturated Solutions:
  - Add an excess amount of solid **STOCK2S-26016** (e.g., 20 mg) to a glass vial.
  - Add a known volume of ethanol (e.g., 1 mL).
  - Prepare at least three replicates.
- Equilibration:
  - Seal the vials tightly.
  - Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
  - Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
  - After equilibration, centrifuge the vials to pellet the excess undissolved solid.
  - Carefully collect the supernatant using a pipette.
- Filtration:
  - Filter the supernatant through a 0.22  $\mu$ m syringe filter to remove any remaining solid particles.
- Quantification by HPLC:

- Prepare a series of standard solutions of **STOCK2S-26016** in ethanol with known concentrations.
- Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
- Inject the filtered sample solutions and determine their concentration by comparing the peak areas to the calibration curve.
- Data Reporting:
  - The determined concentration represents the solubility of **STOCK2S-26016** in ethanol at the specified temperature. Report the solubility in both mM and mg/mL.



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Caption: Workflow for determining the solubility of **STOCK2S-26016**.

## Safety Precautions

**STOCK2S-26016** is intended for laboratory research use only.[1][2] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.

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## References

- 1. rndsystems.com [rndsystems.com]
- 2. STOCK2S 26016 | Other Kinases | Tocris Bioscience [tocris.com]
- 3. glpbio.com [glpbio.com]
- 4. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
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